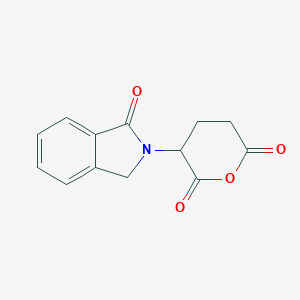

![molecular formula C24H26N2O3 B286578 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, also known as JNJ-40411813, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in the modulation of pain, anxiety, and stress responses.

Mecanismo De Acción

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and stress responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide binds to the NOP receptor and blocks the activity of the endogenous ligand nociceptin/orphanin FQ, resulting in the inhibition of downstream signaling pathways.

Biochemical and Physiological Effects:

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of pain, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce nociceptive responses and to increase pain thresholds. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has several advantages for lab experiments, including its selectivity for the NOP receptor and its favorable pharmacokinetic profile. However, there are also limitations to the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in lab experiments. One limitation is the lack of human clinical data, which limits the translation of preclinical findings to clinical applications. In addition, the potency and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide may vary depending on the experimental conditions, such as the animal model used and the route of administration.

Direcciones Futuras

There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide. One direction is the further characterization of the pharmacological properties of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, including its selectivity for the NOP receptor and its effects on downstream signaling pathways. Another direction is the investigation of the therapeutic potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in human clinical trials, particularly in the areas of pain management, anxiety, and stress-related disorders. Finally, the development of more potent and selective NOP receptor antagonists may provide new opportunities for the treatment of these conditions.

Métodos De Síntesis

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis involves the use of various reagents and solvents, including butyl lithium, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. Preclinical studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has analgesic effects in animal models of acute and chronic pain. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses.

Propiedades

Fórmula molecular |

C24H26N2O3 |

|---|---|

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

4-(1,3-dioxoisoindol-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide |

InChI |

InChI=1S/C24H26N2O3/c1-16(18-13-12-17-7-2-3-8-19(17)15-18)25-22(27)11-6-14-26-23(28)20-9-4-5-10-21(20)24(26)29/h4-5,9-10,12-13,15-16H,2-3,6-8,11,14H2,1H3,(H,25,27) |

Clave InChI |

AWIMMPMZTLQNIH-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |

SMILES canónico |

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B286496.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6,7-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B286497.png)

![6-Chlorobenzo[h]quinoline](/img/structure/B286499.png)

![1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol](/img/structure/B286501.png)

![2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium](/img/structure/B286502.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol](/img/structure/B286503.png)

![3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B286507.png)

![3-(methylsulfanyl)-5-{3-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B286509.png)

![4-(4-methylphenyl)-3-{4-[4-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286510.png)

![4-(4-methoxyphenyl)-3-{4-[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286511.png)

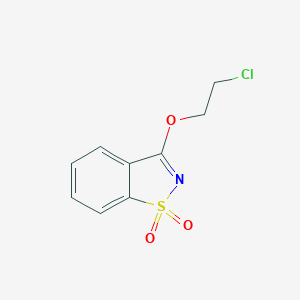

![2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide](/img/structure/B286516.png)

![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)